

A Comparative Analysis of Azvudine Hydrochloride and Lamivudine for Antiviral Therapy

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Compound of Interest

Compound Name: *Azvudine hydrochloride*

Cat. No.: *B2717749*

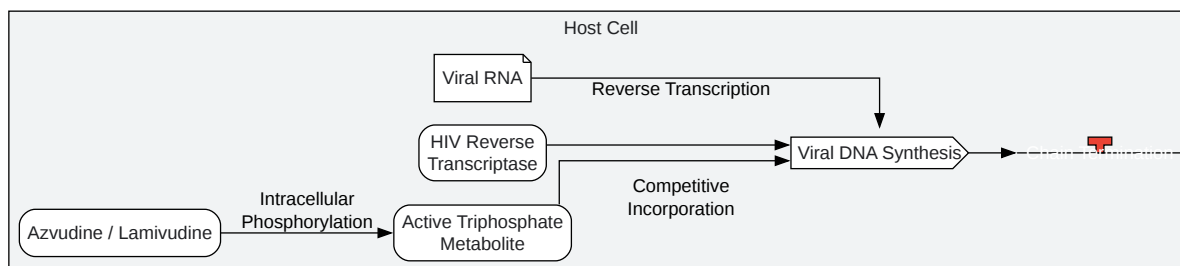
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This guide provides a detailed comparison of **Azvudine hydrochloride** and Lamivudine, two prominent nucleoside reverse transcriptase inhibitors (NRTIs). The focus is on their respective mechanisms of action, in vitro efficacy against wild-type and resistant HIV-1 strains, resistance profiles, and their emerging application in the treatment of COVID-19. This document is intended for researchers, scientists, and professionals in drug development, offering an objective overview supported by experimental data.

Mechanism of Action: A Shared Pathway with a Key Distinction

Both Azvudine and Lamivudine are cytosine analogues that function as chain terminators in viral DNA synthesis.^{[1][2]} Following administration, they are intracellularly phosphorylated to their active triphosphate forms.^{[1][2]} These active metabolites then compete with the natural deoxycytidine triphosphate for incorporation into the growing viral DNA chain by the reverse transcriptase (RT) enzyme.^{[1][2]} The absence of a 3'-hydroxyl group in their structure prevents the formation of the next phosphodiester bond, thereby halting DNA elongation and viral replication.^{[1][2]}

Azvudine, however, is distinguished as a dual-targeting inhibitor.^[3] In addition to inhibiting reverse transcriptase, it has been shown to inhibit the viral infectivity factor (Vif).^[3]



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Figure 1: Mechanism of Action for NRTIs

Comparative Antiviral Efficacy Against HIV-1

In vitro studies have consistently demonstrated that Azvudine exhibits significantly more potent activity against wild-type HIV-1 compared to Lamivudine.[4] The 50% effective concentration (EC50) for Azvudine is in the nanomolar range, whereas Lamivudine's EC50 is substantially higher.[5][6]

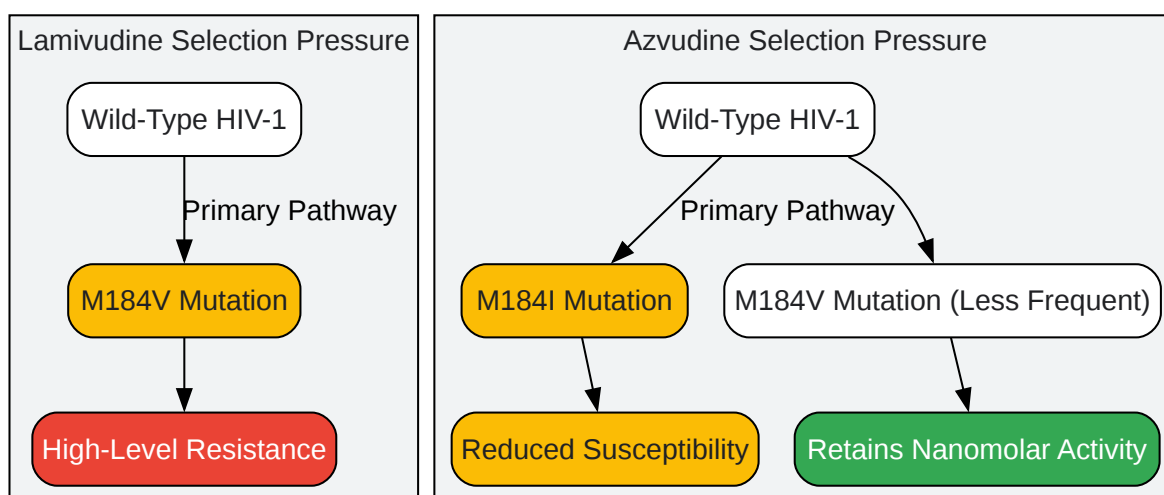
HIV-1 Strain/Mutant	Azvudine (FNC) EC50 (nM)	Lamivudine (3TC) EC50 (nM)	Fold Change in Resistance (Azvudine vs. WT)	Fold Change in Resistance (Lamivudine vs. WT)	Reference
Wild-Type					
HIV-1 IIIB	0.11 ± 0.02	1298.57 ± 117.80	-	-	[4]
HIV-1 RF	0.03 ± 0.01	350.11 ± 50.16	-	-	[4]
NRTI-Resistant Mutants					
HIV-1 LAI-M184V	27.45 ± 4.35	>800,000	~250	>5904	[1][5]
FNCP-21 HIV-1 IIIB (M184I)	80.82	83074.5	735	613	[1]
3TCP-21 HIV-1 IIIB (M184V)	25.49	463254.5	232	3419	[1]
HIV-1 74V	0.11	117.9	1	0.87	[1]
HIV-1 WAN T69N	0.45 ± 0.08	Not Reported	~4	Not Reported	[7]

Resistance Profiles: A Divergence at the M184 Codon

The development of drug resistance is a critical factor in antiretroviral therapy. For Lamivudine, the primary resistance mutation is M184V in the reverse transcriptase enzyme, which confers

high-level resistance.[5] While the M184V mutation also reduces susceptibility to Azvudine, the drug remains active at nanomolar concentrations.[4][6]

Interestingly, in vitro studies indicate that Azvudine predominantly selects for the M184I mutation, whereas Lamivudine more frequently selects for M184V.[4][6] Molecular modeling suggests that the azido group in Azvudine creates greater steric hindrance with the isoleucine at position 184 compared to the valine substitution, potentially explaining this differential selection pressure.[5][6]



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Figure 2: Resistance Selection Pathways

Pharmacokinetics and Safety

Pharmacokinetic studies have indicated that the intracellular retention of Azvudine triphosphate in peripheral blood mononuclear cells is significantly longer than that of Lamivudine triphosphate.[3] This may contribute to its potent and long-lasting inhibition of HIV-1 infection.[3] In terms of dosage for HIV-1 treatment, clinical results have suggested that the oral dose of Azvudine required is only 1% of that of Lamivudine to show efficacy.[3]

Both drugs are generally well-tolerated.[8][9] For Lamivudine, common side effects can include nausea, fatigue, and anemia.[2] Clinical trials of Azvudine for both HIV and COVID-19 have reported a favorable safety profile with mild side effects.[9][10]

Application in COVID-19

Azvudine has been investigated as a treatment for COVID-19 and received conditional approval in China for this indication.[10][11] Clinical trials have shown that Azvudine can shorten the time to nucleic acid negativity, reduce viral load, and improve clinical outcomes in patients with mild to moderate COVID-19.[10][12] Its mechanism of action in SARS-CoV-2 is presumed to be the inhibition of the RNA-dependent RNA polymerase (RdRp).[10] There is limited evidence to support the use of Lamivudine for the treatment of COVID-19.

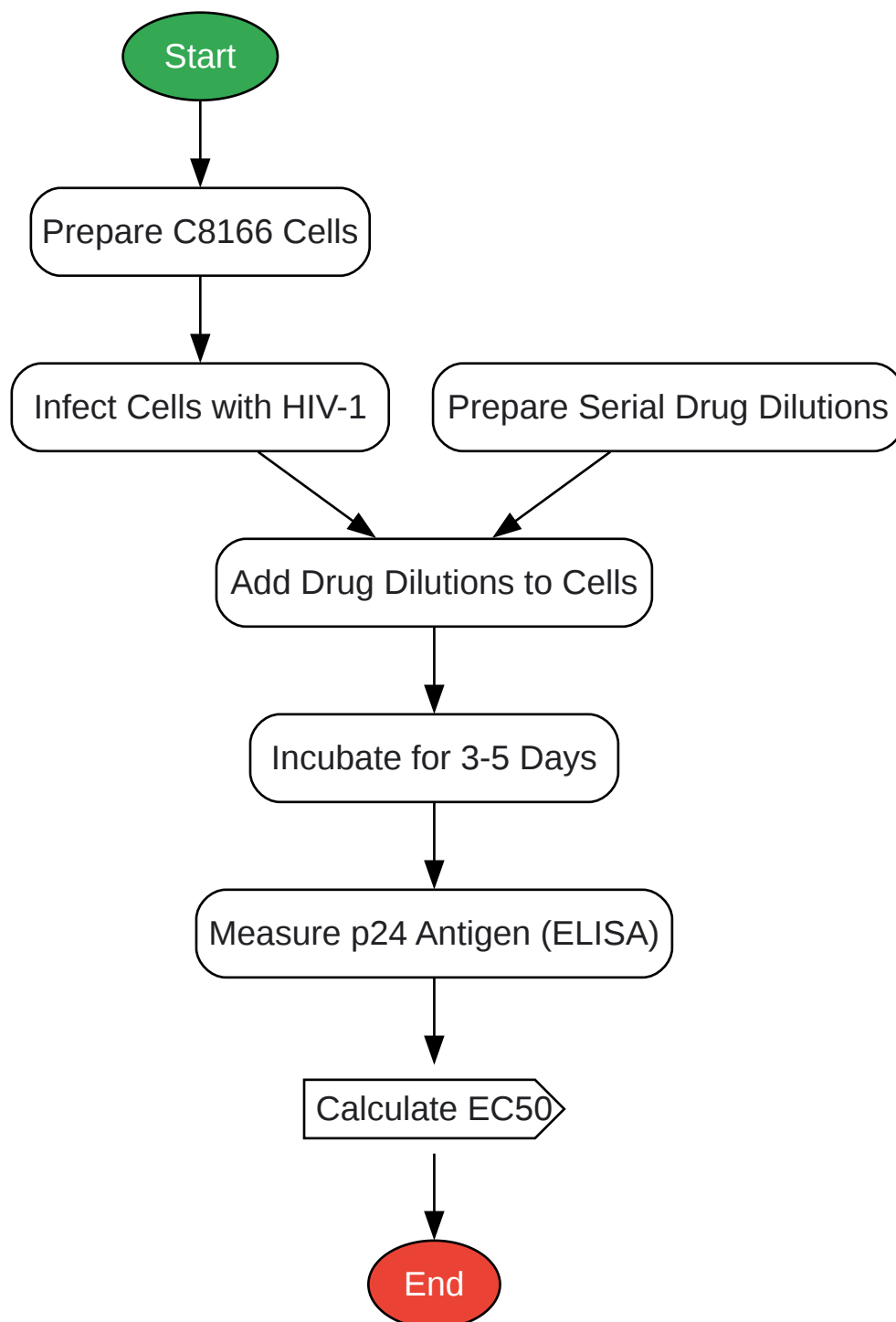
Experimental Protocols

In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol is a standard method for assessing the in vitro efficacy of antiretroviral drugs.

- **Cell Preparation:** A suitable cell line, such as the human T-cell line C8166, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[5]
- **Drug Dilution:** Serial dilutions of **Azvudine hydrochloride** and Lamivudine are prepared in the culture medium.[5]
- **Infection:** The cells are infected with the desired HIV-1 strain (wild-type or resistant) at a predetermined multiplicity of infection (MOI).[5]
- **Treatment:** The diluted drugs are added to the infected cell cultures.[5]
- **Incubation:** The cultures are incubated for a period that allows for viral replication, typically 3-5 days.[7]
- **Measurement of Viral Replication:** The level of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[7]

- Data Analysis: The EC50 value, the drug concentration required to inhibit viral replication by 50%, is calculated from the dose-response curve.[7]



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Figure 3: Workflow for EC50 Determination

In Vitro Resistance Selection

This protocol describes a dose-escalation method for selecting drug-resistant viral strains in vitro.

- **Initial Culture:** C8166 cells are infected with wild-type HIV-1 and cultured in the presence of a low concentration of the drug (Azvudine or Lamivudine).
- **Monitoring:** Viral replication is monitored by observing the cytopathic effect (CPE) or measuring p24 antigen levels.
- **Dose Escalation:** Once viral replication recovers, the virus-containing supernatant is used to infect fresh cells, and the drug concentration is incrementally increased.
- **Passaging:** This process of passaging the virus in the presence of increasing drug concentrations is repeated multiple times.
- **Genotypic Analysis:** After significant resistance is observed, the proviral DNA is extracted from the infected cells, and the reverse transcriptase gene is sequenced to identify resistance-conferring mutations.

Conclusion

Azvudine hydrochloride demonstrates several potential advantages over Lamivudine, particularly in the context of HIV-1 therapy. These include greater potency against wild-type strains and retained activity against the Lamivudine-resistant M184V mutant.[4][5] The differential resistance profiles, with Azvudine primarily selecting for M184I, suggest it could be a valuable therapeutic option in cases of Lamivudine resistance.[4][5] Furthermore, the emergence of Azvudine as a potential treatment for COVID-19 expands its therapeutic landscape.[10] Further clinical investigations are warranted to fully elucidate the comparative long-term efficacy, safety, and resistance profiles of these two NRTIs in diverse patient populations.

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